Pphpc

Overview

Description

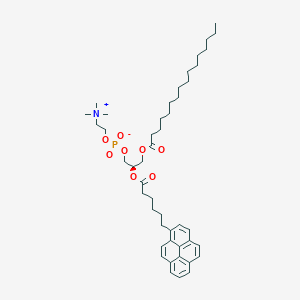

Pphpc, also known as 1-palmitoyl-2-[6-(pyren-1-yl)]hexanoyl-sn-glycero-3-phosphocholine, is a phospholipid derivative. It is a synthetic compound used primarily in biochemical research to study membrane dynamics and protein-lipid interactions. This compound is notable for its ability to incorporate into lipid bilayers, making it a valuable tool for investigating the behavior of biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pphpc is synthesized through a multi-step process involving the esterification of glycerophosphocholine with palmitic acid and a pyrene-labeled fatty acid. The synthesis typically involves the following steps:

Esterification: Glycerophosphocholine is esterified with palmitic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Pyrene Labeling: The resulting product is then reacted with a pyrene-labeled fatty acid, such as 6-(pyren-1-yl)hexanoic acid, under similar esterification conditions.

Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial production would involve scaling up the esterification reactions and optimizing the conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Pphpc undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized lipid products.

Hydrolysis: The ester bonds in this compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphocholine.

Substitution: this compound can participate in substitution reactions where the pyrene moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.

Hydrolysis: Phospholipase enzymes such as phospholipase A2.

Substitution: Various nucleophiles under mild conditions.

Major Products:

Oxidation: Oxidized phospholipids.

Hydrolysis: Palmitic acid, pyrene-labeled fatty acid, and glycerophosphocholine.

Substitution: Modified phospholipids with different functional groups.

Scientific Research Applications

Pphpc has a wide range of applications in scientific research:

Chemistry: Used to study lipid-lipid and lipid-protein interactions in model membrane systems.

Biology: Employed in the investigation of membrane dynamics and the role of lipids in cellular processes.

Medicine: Utilized in the development of drug delivery systems and the study of lipid-related diseases.

Industry: Applied in the formulation of liposomal drug delivery systems and cosmetic products.

Mechanism of Action

Pphpc exerts its effects by incorporating into lipid bilayers and altering their physical properties. The pyrene moiety allows for the visualization of membrane dynamics using fluorescence spectroscopy. This compound can interact with membrane proteins, affecting their function and localization. The compound’s ability to modulate membrane fluidity and curvature is crucial for its role in studying membrane-associated processes.

Comparison with Similar Compounds

Pphpc is unique due to its pyrene label, which provides a fluorescent probe for studying membrane dynamics. Similar compounds include:

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A common phospholipid used in membrane studies but lacks the fluorescent label.

1-palmitoyl-2-[6-(anthracen-9-yl)]hexanoyl-sn-glycero-3-phosphocholine: Similar to this compound but with an anthracene label instead of pyrene, offering different fluorescence properties.

This compound stands out for its specific use in fluorescence-based studies of membrane dynamics, making it a valuable tool in biochemical research.

Biological Activity

Pphpc, or palmitoyl-phenylalanine-histidine-proline-cysteine, is a compound that has garnered attention for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antibacterial Activity

- Anticancer Activity

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases. The antioxidant activity of this compound can be assessed through various assays, such as the DPPH radical scavenging assay.

Research Findings:

- In a study examining the antioxidant potential of different compounds, this compound exhibited significant DPPH scavenging activity with an IC50 value indicating effective free radical inhibition. This suggests that this compound may contribute to protective mechanisms against oxidative damage in biological systems .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogens, particularly those resistant to conventional antibiotics.

Key Findings:

- This compound demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound's effectiveness was comparable to traditional antibacterial agents, indicating its potential as an alternative treatment option .

- The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further studies are needed to elucidate these pathways fully .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies:

- A study on the effects of this compound on HeLa and HepG2 cancer cell lines showed a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways .

- Molecular docking studies suggest that this compound binds effectively to specific cancer-related proteins, potentially disrupting their function and leading to increased cancer cell death .

Data Tables

The following table summarizes the biological activities of this compound based on various studies:

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSSRHTYLXAJFX-VQJSHJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908531 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103625-33-8 | |

| Record name | 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond its use in studying enzyme activity, are there other applications for PPHPC?

A: Yes, this compound, or more specifically, polypropylene fiber-reinforced high-performance concrete (this compound), finds applications in material science. Research has investigated the impact of high temperatures on the pore structure of this compound. [] Findings show that incorporating polypropylene fibers into high-performance concrete enhances its resistance to high temperatures, improving its overall structural integrity and durability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.